4-[2-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether
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Overview
Description
4-[2-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether is a complex organic compound that belongs to the class of pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like oxone or sodium hypochlorite.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxone, sodium hypochlorite.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-[2-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
4-[2-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether stands out due to its specific structural features and potent biological activities. Its unique combination of functional groups allows for versatile chemical modifications and targeted biological interactions .
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
10-[2-(3,4-diethoxyphenyl)ethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H25N5O2/c1-5-27-17-8-7-16(11-18(17)28-6-2)9-10-25-15(4)14(3)19-20(25)23-13-26-21(19)22-12-24-26/h7-8,11-13H,5-6,9-10H2,1-4H3 |
InChI Key |
JRZFYEHJRKWAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=C(C3=C2N=CN4C3=NC=N4)C)C)OCC |
Origin of Product |
United States |
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